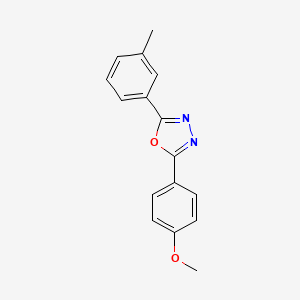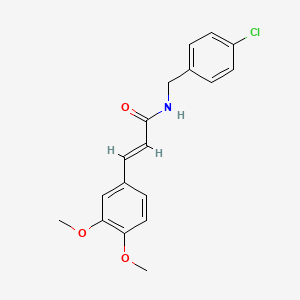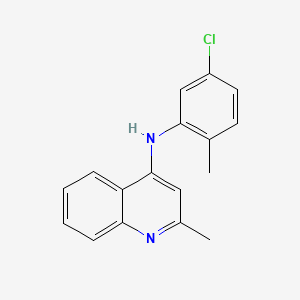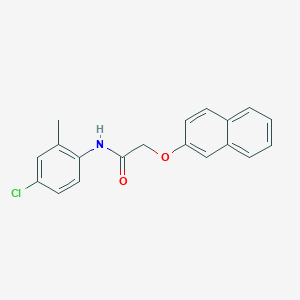![molecular formula C17H16ClNO2 B5874152 1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
1-[(4-chloro-3-methylphenoxy)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-3-methylphenoxy)acetyl]indoline is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a derivative of indoline, a heterocyclic organic compound that has been widely studied for its pharmacological properties. The synthesis method for this compound involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form the corresponding acetyl derivative, followed by the reaction with indoline in the presence of a base.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-chloro-3-methylphenoxy)acetyl]indoline in lab experiments include its potential as a multi-targeted agent for cancer, inflammation, and viral infections. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For research on 1-[(4-chloro-3-methylphenoxy)acetyl]indoline include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in in vivo models. Additionally, this compound may be studied for its potential use in combination therapy with other anticancer, anti-inflammatory, or antiviral agents.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline involves the following steps:
Step 1: Preparation of 4-chloro-3-methylphenol by reacting 3-methylphenol with thionyl chloride and sodium hydroxide.
Step 2: Preparation of 4-chloro-3-methylphenoxyacetic acid by reacting 4-chloro-3-methylphenol with acetic anhydride and sodium acetate.
Step 3: Preparation of this compound by reacting 4-chloro-3-methylphenoxyacetic acid with indoline in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
1-[(4-chloro-3-methylphenoxy)acetyl]indoline has shown promising results in various research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-10-14(6-7-15(12)18)21-11-17(20)19-9-8-13-4-2-3-5-16(13)19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFSCKXTONOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)



![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)


![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
